4-Hydroxyvalproic acid

Description

Context within Valproic Acid Metabolism and Derivatives

4-Hydroxyvalproic acid (4-OH-VPA) is a known human metabolite of valproic acid (VPA), a widely used pharmaceutical agent. nih.govpharmgkb.org The metabolism of VPA is complex, involving multiple pathways, primarily glucuronidation, β-oxidation in mitochondria, and cytochrome P-450 (CYP) mediated oxidation. nih.govpharmgkb.org 4-OH-VPA is a product of this last pathway, often termed P-oxidation. nih.govmdpi.com

Its formation is catalyzed by several hepatic CYP isoenzymes, including CYP2C9, CYP2B6, CYP2A6, and CYP3A5. nih.govmdpi.commdpi.com Research indicates that the CYP2C9 isoenzyme is a primary catalyst, responsible for a significant portion (75–80%) of the 4-hydroxylation of VPA. nih.govmdpi.com Together, the CYP2A6 and CYP2B6 isoenzymes contribute to the formation of about 20-25% of 4-OH-VPA, 5-hydroxyvalproic acid (5-OH-VPA), and 4-ene-VPA. nih.govmdpi.com 4-OH-VPA is one of several metabolites produced through oxidation, with others including 5-OH-VPA and 3-OH-VPA. nih.govcapes.gov.br Within the spectrum of VPA derivatives, 4-OH-VPA is often noted in research for its potential toxic effects, particularly hepatotoxicity. nih.govmdpi.com

Classification as a Hydroxy Fatty Acid

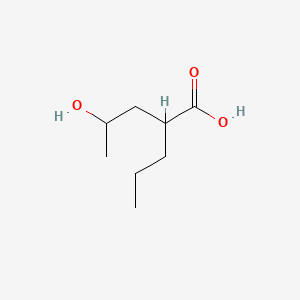

From a chemical standpoint, this compound is categorized as a hydroxy fatty acid. nih.govnih.govhmdb.caresearchgate.net This classification stems from its structure: a fatty acid that incorporates a hydroxyl group (-OH) within its carbon chain. nih.govmdpi.comhmdb.ca Its systematic IUPAC name is 4-hydroxy-2-propylpentanoic acid. nih.govchemfont.ca

The compound is also described as a branched fatty acid and a short-chain hydroxy acid. chemfont.ca The LIPID MAPS (LIPID Metabolites and Pathways Strategy) consortium further refines its classification within the lipidomics framework.

Interactive Table: Chemical Classification of this compound

| Classification Level | Name | Source |

| Kingdom | Organic compounds | hmdb.ca |

| Super Class | Lipids and lipid-like molecules | hmdb.ca |

| Class | Fatty Acyls [FA] | nih.govlipidmaps.orglipidmaps.org |

| Sub Class | Fatty Acids and Conjugates [FA01] | nih.govlipidmaps.orglipidmaps.org |

| Direct Parent | Hydroxy fatty acids [FA0105] | nih.govnih.govhmdb.cachemfont.ca |

Significance in Preclinical and Mechanistic Investigations

The significance of this compound in research is closely tied to the study of its parent compound, VPA. A primary focus of preclinical and mechanistic investigations is its pronounced hepatotoxic effect. nih.govmdpi.comresearchgate.net Understanding the mechanisms of VPA-induced liver injury often involves studying the formation and activity of its metabolites, including 4-OH-VPA. nih.gov

Preclinical studies, both in vitro and in vivo, have established that the rate of P-oxidation that produces 4-OH-VPA is directly related to the expression and functional activity of various CYP enzymes. nih.gov Mechanistic studies using purified cytochrome P-450 have verified that this enzyme catalyzes the oxidation of VPA into 4-OH-VPA and 5-OH-VPA, as well as the highly toxic metabolite, 4-ene-VPA. nih.gov It is believed that the desaturation of VPA to form these metabolites may involve a transient free radical intermediate. nih.gov

Furthermore, research into pharmacogenomics often examines how single nucleotide polymorphisms (SNVs) in CYP genes, such as CYP2C9 and CYP2A6, can alter the metabolic rate and lead to varying concentrations of toxic metabolites like 4-OH-VPA. mdpi.commdpi.comnih.gov This line of inquiry is crucial for developing personalized medicine approaches to VPA therapy. The development of sensitive and accurate quantitative methods allows researchers to detect and measure 4-OH-VPA in biological fluids, with the metabolite being occasionally found in the serum of patients undergoing VPA treatment. researchgate.net

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O3 | nih.govebi.ac.uk |

| Molecular Weight | 160.21 g/mol | nih.gov |

| IUPAC Name | 4-hydroxy-2-propylpentanoic acid | nih.govchemfont.ca |

| CAS Number | 60113-82-8 | nih.govchemfont.caebi.ac.uk |

| logP | 1.54 | lipidmaps.org |

| Topological Polar Surface Area | 57.53 Ų | lipidmaps.org |

| Hydrogen Bond Donors | 2 | lipidmaps.org |

| Hydrogen Bond Acceptors | 3 | lipidmaps.org |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-7(8(10)11)5-6(2)9/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASKNPCLIHUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975544 | |

| Record name | 4-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60113-82-8 | |

| Record name | 4-Hydroxy-2-propylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyvalproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60113-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of 4 Hydroxyvalproic Acid

Formation from Valproic Acid

4-Hydroxyvalproic acid (4-OH-VPA) is a metabolite of valproic acid (VPA), formed primarily in the liver through oxidation. nih.govmdpi.com This process is a key part of the body's method for breaking down VPA. pharmgkb.org

The conversion of valproic acid to this compound is catalyzed by a group of enzymes known as cytochrome P450 (CYP) isoenzymes. nih.govmdpi.com This specific metabolic reaction is a type of P-oxidation. nih.govmdpi.com The primary enzymes involved in the 4-hydroxylation of VPA are CYP2C9, CYP2A6, and CYP2B6. nih.govmdpi.comnih.govmdpi.compharmgkb.org The CYP3A5 isoenzyme also contributes to this metabolic process. nih.govmdpi.com

| CYP Isoenzyme | Role in 4-OH-VPA Formation | Approximate Contribution |

|---|---|---|

| CYP2C9 | Predominant catalyst | 75-80% nih.govnih.gov |

| CYP2A6 | Contributing catalyst | Together contribute 20-25% nih.govmdpi.commdpi.commdpi.com |

| CYP2B6 | Contributing catalyst | |

| CYP3A5 | Contributing catalyst | Minor nih.govmdpi.com |

The formation of 4-OH-VPA is a result of ω-1 oxidation, a specific type of hydroxylation reaction. wikipedia.org Studies with purified and reconstituted cytochrome P-450 have confirmed that the enzyme catalyzes the oxidation of VPA to both this compound and 5-hydroxyvalproic acid. nih.gov The enzymatic process of 4-hydroxylation is an active one, particularly associated with the wild-type CYP2C91 isoenzyme. nih.govsemanticscholar.org In vitro studies have established that cDNA-expressed CYP2C91, CYP2A6, and CYP2B6 are the most active catalysts in producing 4-OH-VPA. nih.gov The kinetics of this reaction can be influenced by genetic factors, leading to variations in metabolic efficiency. researchgate.net

Genetic Determinants of this compound Formation

Genetic variations, particularly within the genes encoding cytochrome P450 isoenzymes, can significantly alter the rate at which this compound is formed. mdpi.comnih.gov

Polymorphisms in the CYP2C9 gene are well-documented to affect VPA metabolism. The wild-type allele, CYP2C91, encodes a fully functional enzyme and is associated with normal, active 4-hydroxylation of VPA. nih.govmdpi.comsemanticscholar.org

In contrast, the variant alleles CYP2C92 and CYP2C93 encode enzymes with reduced activity. mdpi.comgazi.edu.trtandfonline.com In vitro studies using cDNA-expressed enzymes have shown that the CYP2C92 and CYP2C93 variants are less efficient at catalyzing the formation of 4-OH-VPA compared to the CYP2C91 wild type. researchgate.netnih.gov This reduced metabolic capability is also observed in human liver microsomes. researchgate.net Samples with one mutated CYP2C9 allele (heterozygous) showed a 28% reduction in the formation rate of 4-OH-VPA, while samples with two mutated alleles (homozygous) exhibited a 73% reduction. researchgate.net Consequently, individuals who are homozygous for CYP2C92 or CYP2C93, or who are compound heterozygous (CYP2C92/*3), are considered to have a poor metabolizer (PM) phenotype, leading to decreased P-oxidation of VPA. nih.govsemanticscholar.org

Polymorphisms in other CYP genes also play a role. Variants in CYP2A6 and CYP2B6 can contribute to the interindividual variability in VPA metabolism. mdpi.com For instance, the CYP2A64 allele, which involves a gene deletion, can lead to higher plasma concentrations of VPA. pharmgkb.orgmdpi.com

| CYP2C9 Genotype | Enzyme Activity | Impact on 4-OH-VPA Formation |

|---|---|---|

| 1/1 (Wild Type) | Normal/Fully Functional nih.govmdpi.comsemanticscholar.org | Active formation nih.govsemanticscholar.org |

| 1/2 or 1/3 (Heterozygous) | Reduced researchgate.net | ~28% reduction in formation rate researchgate.net |

| 2/2, 3/3, or 2/3 (Homozygous/Compound Heterozygous) | Significantly Reduced/Poor Metabolizer nih.govsemanticscholar.org | ~73% reduction in formation rate (for two mutated alleles) researchgate.net |

Preclinical studies using rat liver microsomes have been instrumental in understanding the metabolism of VPA. These models demonstrated that cytochrome P-450 catalyzes the desaturation of VPA, leading to various metabolites. nih.gov Specifically, incubation of VPA with rat liver microsomes resulted in the formation of 3-, 4-, and 5-hydroxyvalproic acid. capes.gov.br Treatment of rats with phenobarbital (B1680315), a known enzyme inducer, stimulated the formation of this compound. researchgate.net These animal models highlight the role of enzyme induction in the variability of metabolic rates. The significant interindividual variability observed in VPA pharmacokinetics in humans can be partly explained by these genetic polymorphisms in CYP2A6, CYP2B6, and CYP2C9. mdpi.com

Influence of Co-administered Agents on this compound Metabolism

The metabolism of valproic acid, and thus the formation of this compound, can be significantly affected by the concurrent use of other drugs. news-medical.netnih.gov These interactions can occur through several mechanisms, including enzyme induction, enzyme inhibition, and protein binding displacement. wikipedia.orgnih.gov

Valproic acid itself acts as a metabolic inhibitor of several enzymes, including CYP2C9. wikipedia.orggazi.edu.tr This can lead to increased concentrations of other drugs that are substrates for this enzyme. gazi.edu.trnews-medical.net

Conversely, the metabolism of VPA can be induced by other antiepileptic drugs like phenobarbital, phenytoin (B1677684), and carbamazepine. news-medical.netnih.gov This enzyme induction can increase the clearance of VPA from the body. news-medical.net Theoretically, this induction of CYP metabolism could increase the relative formation of metabolites like 4-ene-VPA. nih.gov

Certain drugs can inhibit the CYP enzymes responsible for VPA metabolism. For example, coumarin (B35378) is a potent inhibitor of CYP2A6 and can significantly reduce the formation of 3-OH-VPA. nih.govmdpi.commdpi.com Sulfaphenazole, a selective inhibitor of CYP2C9, can dramatically reduce the formation of 4-OH-VPA, 5-OH-VPA, and 4-ene-VPA by 75-80%. mdpi.comnih.govsemanticscholar.org

Aspirin is another drug known to interact with VPA. It can increase the concentration of VPA, partly by displacing it from plasma proteins and also by inhibiting its β-oxidation pathway. researchgate.netnews-medical.net

Effects of Enzyme Inducers (e.g., Phenobarbital) on Metabolic Pathways

The concurrent use of enzyme-inducing agents, such as the anticonvulsant phenobarbital, can substantially alter the metabolic profile of valproic acid. Phenobarbital is a well-documented inducer of hepatic cytochrome P-450 enzymes, which play a crucial role in VPA metabolism. news-medical.netnih.gov

Research findings have consistently shown that pretreatment or co-administration with phenobarbital enhances the metabolic pathways responsible for the formation of certain VPA metabolites. Specifically, phenobarbital stimulates the ω- and ω-1 oxidation pathways. researchgate.net The stimulation of ω-1 oxidation leads to an increased formation and urinary excretion of this compound. researchgate.net In addition to 4-OH-VPA, phenobarbital induction also boosts the production of 5-hydroxyvalproic acid (from ω-oxidation) and the hepatotoxic metabolite 4-ene-VPA. researchgate.netnih.gov Studies in rats have demonstrated that phenobarbital is a more potent inducer of this desaturation pathway leading to 4-ene-VPA than other anticonvulsants like phenytoin or carbamazepine. nih.gov

Table 1: Influence of Phenobarbital on Urinary Excretion of Valproic Acid Metabolites in Rats

This table summarizes findings on how phenobarbital treatment affects the elimination of various VPA metabolites.

| Metabolite | Effect of Phenobarbital Treatment | Metabolic Pathway Stimulated |

| This compound | Stimulation of excretion researchgate.net | (ω-1)-oxidation researchgate.net |

| 5-Hydroxyvalproic acid | Stimulation of excretion researchgate.net | ω-oxidation researchgate.net |

| n-Propylglutaric acid | Stimulation of excretion researchgate.net | ω-oxidation researchgate.net |

| 4-ene-VPA | Enhanced rates of formation nih.gov | Desaturation nih.gov |

| Valproic acid glucuronide | Stimulation of formation researchgate.netnih.gov | Glucuronidation researchgate.netnih.gov |

Modulation by Other Compounds (e.g., Acetylsalicylic Acid) on Valproic Acid β-oxidation and Indirect Impact on this compound Context

The metabolism of valproic acid can also be modulated by compounds that inhibit specific metabolic pathways. Acetylsalicylic acid (aspirin) is a notable example, as it has been shown to inhibit the mitochondrial β-oxidation of VPA, a pathway that accounts for approximately 40% of VPA's total metabolism. nih.govpsychiatryonline.org

This inhibition occurs because acetylsalicylic acid, or its metabolite salicylate, likely interferes with the formation of valproyl-coenzyme A (valproyl-CoA), a critical first step in the β-oxidation cascade. nih.govresearchgate.net By impeding this major pathway, acetylsalicylic acid causes a significant metabolic shift, rerouting VPA toward other elimination pathways. nih.gov

Consequently, a decrease in the metabolites derived from β-oxidation, such as (E)-2-ene-VPA and 3-keto-VPA, is observed. nih.gov Simultaneously, there is a compensatory increase in the proportion of VPA eliminated through alternative routes. Research in human subjects has demonstrated that after the administration of acetylsalicylic acid, the excretion of VPA glucuronide and the metabolite 4-ene-VPA increases significantly. nih.gov

The direct effect of acetylsalicylic acid-induced β-oxidation inhibition on the formation of this compound is not as clearly defined. However, by shunting VPA away from β-oxidation, more substrate becomes available for the cytochrome P450-mediated oxidation pathways. pharmgkb.org This metabolic redistribution indirectly impacts the context of this compound formation. An increase in the related metabolite 4-ene-VPA has been documented, and since 4-ene-VPA and 4-OH-VPA are formed via related CYP-mediated mechanisms, a shift in substrate availability could potentially influence the output of the ω-1 oxidation pathway as well. nih.govnih.gov

Table 2: Effect of Acetylsalicylic Acid (ASA) on the Urinary Excretion Profile of VPA Metabolites in Humans

This table illustrates the percentage change in the excretion of major VPA metabolites following the administration of acetylsalicylic acid, based on a study in seven subjects. nih.gov

| Metabolite/Pathway | Change in Excretion after ASA | Percentage Change |

| β-oxidation Pathway Metabolites ((E)-2-ene VPA, 3-keto VPA) | Significantly Decreased | -66% nih.gov |

| VPA Glucuronide | Significantly Increased | +30% nih.gov |

| 4-ene-VPA | Significantly Increased | Data indicates a significant increase nih.gov |

Molecular and Cellular Mechanisms in Research Models

Induction of Mitochondrial Dysfunction

4-Hydroxyvalproic acid (4-OH-VPA) is a significant metabolite of Valproic Acid (VPA), a widely used antiepileptic drug. nih.govresearchgate.net The biotransformation of VPA is complex, involving multiple pathways, including oxidation by cytochrome P450 (CYP) isoenzymes, which results in the formation of various metabolites, including 4-OH-VPA. nih.govresearchgate.netmdpi.com Research into the molecular toxicology of VPA often points to mitochondrial dysfunction as a central mechanism of its cellular injury, with its metabolites playing a crucial role in these processes. seragpsych.comnih.gov

The metabolic activation of VPA is a critical step in its induced toxicity and is closely linked to the generation of reactive oxygen species (ROS). This P-oxidation pathway is mediated by several hepatic cytochrome P450 isoenzymes, including CYP2C9, CYP2B6, and CYP2A6, which catalyze the formation of 4-OH-VPA. nih.govmdpi.com The CYP2E1 isoenzyme, in particular, is noted for its capacity to generate substantial amounts of ROS during its catalytic cycle, a process sometimes referred to as being 'leaky'. nih.govmdpi.comnih.gov

The involvement of CYP2E1 in VPA-related toxicity has been demonstrated in studies where inducers of CYP2E1 enhance cytotoxicity, suggesting a direct role of this enzyme in producing harmful reactive intermediates or ROS. nih.govnih.gov This enzymatic activity can lead to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. nih.govnih.gov The generation of ROS by CYP2E1 is considered a key factor in the development of liver injury associated with various xenobiotics. nih.gov Specifically, VPA-induced ROS formation has been shown to be protected by CYP2E1 inhibitors, reinforcing the role of this isoenzyme in mediating oxidative stress. nih.govnih.gov This process of metabolic activation and subsequent ROS production is considered a primary step leading to downstream cellular damage, including mitochondrial and lysosomal dysfunction. nih.gov

Exposure to VPA and its metabolites can significantly impair mitochondrial respiration. Studies in various cellular models, including primary human hepatocytes and HepG2 cells, have shown that VPA leads to a decrease in oxygen consumption rates. nih.govnih.gov This inhibition of the electron transport chain disrupts the primary means of cellular ATP production. nih.gov

The mechanism of respiratory inhibition involves direct effects on the mitochondrial respiratory chain complexes. For instance, VPA treatment has been observed to decrease the expression and activity of mitochondrial complex V (ATP synthase) while increasing complex III expression. mdpi.comnih.gov The reduction in ATP synthase activity directly contributes to depleted cellular ATP levels, forcing cells to rely more on glycolysis for energy. seragpsych.comnih.gov Furthermore, VPA and its CoA-conjugated forms can inhibit key mitochondrial enzymes involved in substrate oxidation, such as pyruvate (B1213749) dehydrogenase and 2-oxoglutarate dehydrogenase, thereby severely impairing the oxidation of essential fuel sources in liver mitochondria. mdpi.comnih.gov

| Cellular System | Finding | Reference |

| Mouse Kidney Stem Cells | VPA treatment increased mitochondrial complex III and significantly decreased complex V. | mdpi.comnih.gov |

| Primary Human Hepatocytes | Prolonged VPA exposure (30 mM for 1-3 days) reduced basal respiration rates by over 60-80%. | nih.gov |

| HepG2 Cells | VPA caused a decrease in oxygen consumption rates and depleted ATP levels in galactose medium. | nih.gov |

| Rat Liver Mitochondria | VPA severely impaired pyruvate and 2-oxoglutarate oxidation at concentrations above 100 µM. | mdpi.comnih.gov |

A key indicator of mitochondrial dysfunction is the perturbation of the mitochondrial membrane potential (ΔΨm). The ΔΨm is essential for driving ATP synthesis and other mitochondrial functions. Multiple studies have demonstrated that exposure to VPA leads to a decline in the mitochondrial membrane potential in various cell types, including rat hepatocytes and neuroblastoma cells. nih.govnih.govnih.govresearchgate.net This dissipation of the membrane potential is a critical event, often preceding cell death. nih.gov

The reduction in ΔΨm is closely linked to the induction of oxidative stress. researchgate.net The generation of ROS can damage mitochondrial membranes and components of the electron transport chain, leading to uncoupling and a subsequent drop in potential. seragpsych.com This event signifies a severe compromise in mitochondrial integrity and bioenergetic capacity, forcing a metabolic shift towards glycolysis to compensate for the loss of efficient ATP production via oxidative phosphorylation. seragpsych.com

Impact on Cellular Integrity and Processes

Research has identified a toxic cross-talk between mitochondria and lysosomes in VPA-induced hepatotoxicity. nih.gov Oxidative stress, initiated by the metabolic activation of VPA and ROS production, is a known trigger for lysosomal membrane permeabilization (LMP). nih.govresearchgate.net LMP involves the disruption of the lysosomal membrane, leading to the release of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol. researchgate.netnih.gov

In isolated rat hepatocytes, VPA-induced cytotoxicity was shown to be mediated by lysosomal membrane leakiness, which occurred in conjunction with ROS formation and the decline in mitochondrial membrane potential. nih.gov The release of lysosomal proteases into the cytoplasm can trigger cellular proteolysis and activate apoptotic pathways, thereby contributing significantly to cell death. nih.govresearchgate.net This finding suggests that lysosomal destabilization is a key event in the pathogenic cascade, linking the initial metabolic activation and oxidative stress to the ultimate demise of the cell.

The impact of VPA and its metabolites on nucleic acid metabolism includes effects on DNA integrity and modification. The increased production of ROS, stemming from CYP-mediated metabolism, can directly damage DNA. nih.gov ROS can interact with DNA bases to form adducts, such as etheno-DNA adducts, which are mutagenic and can interfere with the fidelity of DNA replication and transcription. nih.gov Such DNA damage, if not properly repaired, can lead to mutations and genomic instability. wikipedia.org

Beyond direct damage, VPA has been shown to influence epigenetic mechanisms. Studies have demonstrated that VPA can induce a replication-independent active demethylation of DNA. nih.gov This effect is linked to its ability to inhibit histone deacetylases, leading to histone acetylation. nih.gov While this mechanism is distinct from the direct process of DNA synthesis (the joining of nucleotide units), the alteration of methylation patterns can profoundly impact gene expression and cellular function, representing another layer of VPA's influence on nuclear processes. wikipedia.orgnih.gov

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation in Mouse Kidney Stem Cells)

Research into the apoptotic effects of Valproic Acid (VPA) has shown its capability to induce programmed cell death in various cell types. A key enzyme in this process is Caspase-3, which, once activated, triggers a cascade of events leading to the dismantling of the cell.

Studies on non-neuronal brain cells, specifically the mouse microglial cell line BV-2, have demonstrated that VPA can induce apoptosis at concentrations within the therapeutic range. This process was characterized by the cleavage and activation of Caspase-3. nih.gov Interestingly, this apoptotic effect was selective, as other cell lines, including macrophage and various neuronal cells, did not undergo apoptosis when exposed to similar VPA concentrations. nih.gov In a different context, VPA treatment has been shown to attenuate the activation of Caspase-3 following major burn injuries in rodent models, suggesting a protective role in that specific scenario. nih.gov It has also been observed to inhibit Caspase-3 activation in the brain after subarachnoid hemorrhage in rats. mdpi.com

While these findings highlight the role of VPA in modulating Caspase-3-mediated apoptosis, specific studies detailing the direct action of its metabolite, this compound, on this pathway, particularly in mouse kidney stem cells, are not extensively documented in current research.

Modulation of Inflammatory Markers (e.g., IL-6 mRNA Expression in Mouse Kidney Stem Cells)

Valproic Acid (VPA) has been shown to exert a modulating effect on the immune system, including the expression of inflammatory cytokines like Interleukin-6 (IL-6). In studies involving healthy male subjects, treatment with valproate led to a significant increase in plasma IL-6 levels, with a positive correlation between VPA blood levels and the change in IL-6. nih.gov

However, other in vitro studies present a more complex picture. In human monocytic leukemia cells (THP-1), VPA was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of both TNF-alpha and IL-6. nih.gov This inhibitory effect is suggested to occur through the suppression of NF-kappaB activation, a key transcription factor in the inflammatory response. nih.gov In different experimental models, VPA has demonstrated the ability to reduce pro-inflammatory cytokine production. researchgate.net

The direct impact of the this compound metabolite on IL-6 mRNA expression, specifically within mouse kidney stem cells, remains an area requiring further focused investigation, as the bulk of available research centers on the parent compound, VPA.

Disruption of Fatty Acid Metabolism

Valproic acid and its metabolites are known to interfere with lipid metabolism, particularly within the liver. This disruption is a key factor in the hepatotoxicity associated with the drug.

Inhibition of β-oxidation Pathways

The toxicity of Valproic Acid (VPA) is often linked to its interference with mitochondrial fatty acid β-oxidation. nih.gov VPA, being a fatty acid itself, can enter the mitochondria and form a coenzyme A ester, VPA-CoA. This molecule can inhibit key enzymes in the β-oxidation pathway. researchgate.net

Two primary mechanisms have been proposed for this inhibition:

Coenzyme A Sequestration and Enzyme Inhibition: The formation of VPA-CoA can deplete the mitochondrial pool of free Coenzyme A, which is an essential cofactor for the enzymes of fatty acid oxidation. Additionally, the VPA-CoA derivative can directly inhibit carnitine palmitoyltransferase-1 (CPT1), the enzyme that controls the rate-limiting step of long-chain fatty acid entry into the mitochondria. researchgate.net

Formation of Reactive Metabolites: Another significant pathway involves the metabolism of VPA by cytochrome P450 enzymes to produce metabolites like 4-ene-VPA. This metabolite can also enter the mitochondria and be converted to a reactive CoA ester (Δ2,4-VPA-CoA), which is capable of covalently binding to and inactivating β-oxidation enzymes. researchgate.net

Research has confirmed that VPA inhibits the mitochondrial oxidation of both long-chain and other fatty acids. nih.gov While this compound is a known metabolite, its specific role and potency in the direct inhibition of β-oxidation pathways compared to VPA and 4-ene-VPA have not been fully elucidated.

Association with Hepatic Lipid Accumulation in Animal Models

A characteristic feature of VPA-induced hepatotoxicity is steatosis, or the accumulation of lipids in the liver. nih.gov This condition has been observed in patients undergoing VPA therapy and has been replicated in animal models. nih.gov

In rodent models, the administration of VPA, particularly in combination with a high-fat diet, has been shown to significantly aggravate the accumulation of liver lipids, leading to hepatocyte steatosis, necrosis, and inflammation. scilit.com The underlying mechanisms are multifaceted. VPA treatment in mice can up-regulate the expression of proteins involved in fatty acid transport, such as CD36, and enzymes involved in triglyceride synthesis. researchgate.netnih.gov This suggests that VPA enhances both the uptake of fatty acids into liver cells and their subsequent conversion into stored fats. nih.gov

Studies have proposed that the accumulation of VPA metabolites, such as 4-ene-VPA, contributes to this VPA-induced liver injury by downregulating mitochondrial β-oxidation. nih.gov While this compound is recognized as a toxic metabolite, its specific contribution to hepatic lipid accumulation in animal models, independent of the parent drug and other metabolites, requires more detailed investigation.

Preclinical and in Vitro Investigation Models

In Vitro Cellular Systems

In vitro systems are indispensable for dissecting the molecular mechanisms associated with 4-hydroxyvalproic acid at the cellular level.

Primary hepatocyte cultures from both rats and humans are a cornerstone for studying the hepatic metabolism of VPA and the formation of its metabolites, including this compound. These cells closely mimic the functions of the liver in vivo.

Studies using human hepatocytes have identified this compound as a product of VPA's P-oxidation pathway. researchgate.netmdpi.com This metabolic process is primarily mediated by several cytochrome P450 (CYP) isoenzymes, with CYP2C9, CYP2B6, and CYP2A6 playing crucial roles in human liver cells. mdpi.commdpi.comnih.gov Research in freshly isolated rat hepatocytes has shown that VPA can induce oxidative stress and mitochondrial dysfunction. oup.com Furthermore, investigations in human primary hepatocytes revealed that VPA treatment upregulates the expression of genes involved in fatty acid metabolism, such as FATP2. thno.org Comparative studies between rat and human hepatocytes highlight species-specific differences in metabolic profiles, emphasizing the importance of using human-derived cells for clinical relevance. koreascience.krd-nb.info For instance, the formation of this compound (4-OH-VPA) and other metabolites can vary between species, influencing subsequent toxicological pathways. researchgate.net

| Finding | Human Hepatocytes | Rat Hepatocytes | Reference |

|---|---|---|---|

| Formation of 4-OH-VPA | Confirmed as a P-oxidation metabolite. | Confirmed as a metabolite. | researchgate.netmdpi.comresearchgate.net |

| Primary CYP Enzymes Involved | CYP2C9, CYP2B6, CYP2A6. | Cytochrome P-450 system. | mdpi.comnih.govnih.gov |

| Observed Mechanistic Effects | Upregulation of fatty acid metabolism genes (e.g., FATP2). | Induction of oxidative stress and mitochondrial dysfunction. | oup.comthno.org |

Immortalized cell lines provide a renewable and consistent resource for investigating the specific mechanisms of action of drug metabolites. The HepaRG cell line, a human hepatoma line capable of differentiating into hepatocyte and biliary-like cells, is particularly valuable. saferworldbydesign.com

Research utilizing HepaRG cells has demonstrated that VPA can impair the disposal of lipid droplets, increase the expression of genes related to fatty acid import and triglyceride synthesis, and disrupt mitochondrial function. nih.gov VPA exposure in these cells also leads to a decrease in the expression of fatty acid binding protein 1 (FABP1) and microsomal triglyceride transfer protein (MTTP), which is associated with impaired formation and excretion of very low-density lipoprotein (VLDL). nih.gov The utility of HepaRG cells is underscored by their stable expression of key drug-metabolizing enzymes and transporters, making them a robust model for studying drug-induced liver injury mechanisms. nih.govmerckmillipore.comnih.gov

| Mechanism | Observed Effect | Reference |

|---|---|---|

| Lipid Metabolism | Impaired lipid droplet disposal; increased triglyceride content. | nih.gov |

| Gene Expression | Increased expression of genes for fatty acid import; decreased expression of FABP1 and MTTP. | nih.gov |

| Mitochondrial Function | Inhibition of the electron transport chain; increased reactive oxygen species (ROS) production. | nih.gov |

| Lipoprotein Secretion | Impaired formation and excretion of VLDL. | nih.gov |

Stem cell models are emerging as powerful tools for evaluating the effects of compounds on specific organs that are not the primary site of metabolism. Studies on mouse kidney stem cells (mKSCs) have been used to investigate the potential nephrotoxic effects of VPA and its metabolites. nih.gov

Exposure of mKSCs to VPA resulted in a notable increase in mitochondrial reactive oxygen species (ROS), indicating the induction of oxidative stress. nih.gov Furthermore, the treatment led to elevated levels of the inflammatory marker Interleukin-6 (IL-6) and the apoptosis marker Caspase 3. nih.gov These findings suggest that VPA exposure has adverse effects on kidney stem cells, which may contribute to organ-specific toxicity. nih.gov This model system allows for the investigation of molecular changes in a specific cell type, providing insights into potential extrahepatic effects.

| Parameter | Finding | Reference |

|---|---|---|

| Oxidative Stress | Increased mitochondrial ROS. | nih.gov |

| Inflammation | Increased expression of IL-6. | nih.gov |

| Apoptosis | Increased expression of Caspase 3. | nih.gov |

| Podocyte Injury | Increased expression of podocyte injury markers (CD2AP). | nih.gov |

Liver microsomal preparations, which contain a high concentration of CYP enzymes, are essential for profiling the specific enzymatic activities involved in drug metabolism. These preparations have been fundamental in identifying the enzymes responsible for converting VPA to this compound.

Studies with liver microsomes from phenobarbital-treated rats first demonstrated that these preparations could catalyze the desaturation of VPA to its metabolites. nih.gov Subsequent work with purified and reconstituted cytochrome P-450 confirmed that this enzyme system directly catalyzes the oxidation of VPA to this compound and 5-hydroxyvalproic acid. nih.gov Human liver microsomes have been instrumental in pinpointing the specific human CYP isoforms involved, with CYP2C9 being a major contributor to the formation of 4-OH-VPA. nih.govresearchgate.net Research has also shown that genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of 4-OH-VPA formation. researchgate.net For example, the CYP2C92 and CYP2C93 variants exhibit reduced metabolic efficiency compared to the wild-type CYP2C9*1 allele. researchgate.net

| Genotype Group | Reduction in 4-OH-VPA Formation Rate | Kinetic Change | Reference |

|---|---|---|---|

| Heterozygous (One mutated allele) | ~28% | Varies by allele (Reduced Vmax or Increased Km) | researchgate.net |

| Homozygous (Two mutated alleles) | ~73% | Varies by allele (Reduced Vmax or Increased Km) | researchgate.net |

Animal Models for Systemic and Organ-Specific Studies

Animal models are critical for understanding the systemic and organ-level consequences of exposure to a compound, integrating the complex interplay of absorption, distribution, metabolism, and excretion.

Rodent models, particularly rats and mice, have been extensively used to study the in vivo metabolism of VPA and the organ-level effects of its metabolites. nih.gov When hydroxylated VPA metabolites are administered to rats, they undergo further oxidation to form oxo-derivatives and dicarboxylic acids, which are then excreted. nih.gov These models have also been crucial in demonstrating that VPA can induce hepatic microvesicular steatosis. oup.com

Systemic effects have also been characterized; for example, VPA administration in rats was shown to impact erythrocyte metabolism, leading to oxidative stress and a reduction in ATP levels. mdpi.com The presence of this compound has been confirmed in the serum of both mice and humans following VPA administration, validating the clinical relevance of findings in these models. researchgate.net Co-administration of VPA with enzyme inducers like phenobarbital (B1680315) in rats has been shown to enhance specific metabolic pathways, such as omega-1 oxidation. nih.gov

Zebrafish Embryo Models for Developmental and Neurobehavioral Phenotypes

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for studying the developmental and neurobehavioral effects of chemical compounds, including valproic acid and by extension, its metabolites like 4-OH-VPA. nih.govmdpi.com The optical transparency and rapid external development of zebrafish embryos allow for detailed, real-time observation of organogenesis and the impact of xenobiotics. nih.gov

Exposure of zebrafish embryos to VPA is a well-established method for modeling neurodevelopmental disorders. nih.govnih.gov Research has consistently shown that VPA induces significant developmental anomalies in a dose-dependent manner. abap.co.innih.gov These include physiological and morphological defects such as increased mortality, decreased heart rate, pericardial edema, yolk sac deformities, and spinal curvature. mdpi.comabap.co.inunife.itbiolifesas.org A meta-analysis of 39 studies confirmed that embryonic VPA exposure leads to pronounced morphological abnormalities and increased mortality rates. nih.gov

Beyond general developmental toxicity, VPA exposure in zebrafish models produces specific neurobehavioral phenotypes relevant to neurodevelopmental disorders. mdpi.comnih.gov Larvae exposed to VPA exhibit hyperactivity and altered responses to stimuli. mdpi.comnih.gov Crucially, VPA-treated zebrafish show significant alterations in social behavior. mdpi.com Studies have documented impaired social cohesion, or shoaling behavior, where fish maintain a greater distance from one another, indicating a deficit in social interaction. mdpi.commdpi.comcsic.es

While most studies focus on the parent compound, some research has investigated VPA analogues, providing more direct insight into the potential toxicity of its metabolites. One study found that 4-ene-VPA, a related VPA metabolite, was among the most toxic analogues tested on zebrafish embryos. tno.nl These findings support the hypothesis that metabolites like 4-OH-VPA contribute significantly to the developmental and neurobehavioral toxicity observed with valproic acid administration.

Table 1: Developmental and Neurobehavioral Effects of Valproic Acid (VPA) in Zebrafish Models

| Parameter | Observed Effect Following VPA Exposure | References |

| Mortality Rate | Increased in a concentration-dependent manner | nih.govabap.co.in |

| Hatching Rate | Delayed or reduced | abap.co.innih.gov |

| Heart Rate | Significantly decreased (bradycardia) | nih.govmdpi.combiolifesas.org |

| Morphology | Pericardial edema, yolk sac edema, spinal curvature, tail deformities | abap.co.inunife.it |

| Locomotor Activity | Hyperactivity in larval stages | mdpi.comnih.gov |

| Social Behavior | Impaired shoaling (decreased social cohesion) | mdpi.commdpi.comcsic.es |

| Escape Response | Decreased response to visual and vibrational stimuli | mdpi.comnih.gov |

Behavioral Phenotyping in Animal Models of Neurotoxicity (e.g., Aggressive Behavior, Social Interaction Deficits)

Animal models, particularly in rodents, have been instrumental in phenotyping the neurotoxic effects of prenatal VPA exposure, which serves as a widely recognized model for autism spectrum disorder (ASD). nih.govnih.govmdpi.com These models are critical for understanding how VPA and its metabolites, such as 4-OH-VPA, can induce lasting behavioral changes.

A core finding in rodent models is a significant impairment in social interaction. nih.gov Rats prenatally exposed to VPA display a decreased number of social behaviors and an increased latency to initiate social contact. nih.gov Similarly, VPA-exposed mice show deficits in social attention and sociability when evaluated in various behavioral paradigms. nih.gov These models exhibit strong validity, as the observed social deficits mirror characteristics of human neurodevelopmental disorders. nih.govnih.gov

In addition to social deficits, VPA-exposed rodents exhibit other behavioral abnormalities, including repetitive, stereotyped-like hyperactivity and reduced exploratory activity. nih.gov The assessment of aggressive behavior has yielded more complex results. A study in zebrafish found that VPA exposure actually led to a decrease in aggression, which was negatively correlated with the expression of ASD-related genes. nih.gov This suggests that the impact on aggression can be distinct from other social behaviors and may vary between species. The detailed analysis of specific behavioral components, rather than just total interaction time, is crucial for accurately characterizing the effects of neurotoxic compounds. frontiersin.org

The pattern of behavioral alterations observed in VPA-treated animals provides a strong basis for investigating the specific contributions of its metabolites. nih.gov The consistency of findings related to social interaction deficits across different species and testing paradigms underscores the utility of these models for probing the neurobiological mechanisms potentially driven by metabolites like 4-OH-VPA.

Table 2: Key Behavioral Phenotypes in Animal Models of Valproic Acid (VPA) Neurotoxicity

| Behavioral Domain | Phenotype Observed in VPA-Exposed Animals | Animal Model | References |

| Social Interaction | Decreased number and duration of social interactions, increased latency to interact | Rat | nih.gov |

| Social Attention | Impaired attention towards conspecifics | Mouse | nih.gov |

| Repetitive Behavior | Increased stereotypic-like hyperactivity | Rat | nih.gov |

| Exploratory Behavior | Decreased exploratory activity | Rat | nih.gov |

| Aggressive Behavior | Decreased aggression | Zebrafish | nih.gov |

| Anxiety-like Behavior | Increased anxiety | Zebrafish | nih.gov |

Histological and Biochemical Marker Assessment in Preclinical Tissue Samples

Assessment of histological and biochemical markers in preclinical tissue samples provides mechanistic insight into the toxicity of this compound. As a known hepatotoxic metabolite of VPA, 4-OH-VPA is directly implicated in cellular damage, particularly in the liver. nih.govsemanticscholar.org Broader studies on VPA point to systemic effects, including in the central nervous system, that involve distinct biochemical and histological changes.

A primary mechanism of VPA-induced toxicity is the induction of oxidative stress. abap.co.incpn.or.krnih.gov Meta-analyses of rodent studies have confirmed that VPA administration significantly increases levels of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov Concurrently, VPA depletes the body's natural antioxidant defenses, leading to a significant decrease in the activity of crucial enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and levels of reduced glutathione (GSH). nih.govmdpi.com This imbalance between the production of reactive oxygen species and antioxidant capacity can lead to widespread cellular damage. europeanreview.org The lipid peroxidation product 4-hydroxynonenal (B163490) (HNE), which shares a structural feature with 4-OH-VPA, has been shown to exacerbate mitochondrial dysfunction and increase neuronal vulnerability to oxidative stress. nih.gov

In addition to oxidative stress, VPA exposure is associated with neuroinflammation. Studies in rat models have shown that VPA can increase the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. cpn.or.kr Histological analyses of brain tissue from VPA-exposed animals have revealed corresponding structural changes, including neuronal disorganization and reactive gliosis (an increase in the number of glial cells) in regions like the frontal cortex. cpn.or.kr In the liver, VPA and its metabolites can cause an accumulation of lipids within hours of administration. researchgate.net Histological techniques such as Hematoxylin and Eosin (H&E) staining are used to assess general tissue morphology, while specific stains can identify lipid accumulation (Oil Red O) and fibrosis (Sirius Red), providing a clearer picture of the tissue damage caused by toxic metabolites. physiogenex.com

These biochemical and histological findings from VPA models are essential for characterizing the toxic potential of 4-OH-VPA, linking it to established pathways of cellular injury like oxidative stress and inflammation.

Table 3: Biochemical Markers of Oxidative Stress and Inflammation in VPA Preclinical Models

| Marker | Type | Change Following VPA Exposure | Tissue/System | References |

| Malondialdehyde (MDA) | Lipid Peroxidation Marker | Increased | Brain, Systemic | nih.govmdpi.com |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Decreased | Brain, Systemic | nih.govmdpi.com |

| Glutathione (GSH) | Antioxidant | Decreased | Systemic | nih.gov |

| Catalase (CAT) | Antioxidant Enzyme | Decreased | Systemic | nih.gov |

| Glutathione Peroxidase (GPx) | Antioxidant Enzyme | Decreased | Brain, Systemic | nih.govmdpi.com |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Increased | Brain | cpn.or.kr |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Increased | Brain | cpn.or.kr |

Advanced Analytical Methodologies for 4 Hydroxyvalproic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a primary tool in the bioanalysis of drug metabolites due to its high selectivity and sensitivity. For 4-Hydroxyvalproic acid, this technique allows for direct measurement in various biological fluids, often with minimal sample preparation.

Quantitative Determination in Biological Matrices (e.g., Serum, Plasma, Urine, Tissue Extracts)

The quantitative analysis of this compound in biological matrices is routinely achieved using LC-MS/MS. A common procedure for plasma or serum samples involves a simple protein precipitation step, often using acetonitrile, to remove larger molecules before injection into the LC-MS/MS system. nih.govactamedicamarisiensis.ro The analytes are then separated on a reverse-phase column, such as a Kinetex C18 column. nih.govresearchgate.net Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. researchgate.net This setup allows for the simultaneous quantification of Valproic acid and several of its metabolites, including 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as VPA-d6, is crucial to ensure accuracy and precision by correcting for variations during sample preparation and analysis. researchgate.net

Development and Validation of High-Sensitivity Methods for Research Purposes

For research applications that require measuring trace amounts of this compound, highly sensitive and specific LC-MS/MS methods have been developed and rigorously validated. Validation is performed according to established guidelines to ensure reliability. nih.gov Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For instance, a validated method for Valproic acid and its metabolites in human plasma demonstrated excellent linearity with correlation coefficients (r) greater than 0.998 for all analytes. nih.gov The accuracy and precision are assessed at multiple concentration levels, with results typically required to be within ±15% (±20% at the LLOQ). bioanalysis-zone.com Such methods can achieve LLOQs in the low ng/mL range, making them suitable for detailed pharmacokinetic and metabolic studies. researchgate.net

Below is a table summarizing typical validation parameters for an LC-MS/MS method for Valproic Acid and its metabolites, including this compound.

| Parameter | Typical Value/Range | Description |

| Linearity Range | 5 - 800 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (r) | > 0.998 | A measure of how well the calibration curve fits the linear regression model. |

| Intra-day Precision (%RSD) | < 11.0% | The precision of the assay performed on the same day under the same operating conditions. |

| Inter-day Precision (%RSD) | < 9.98% | The precision of the assay performed on different days. |

| Accuracy (% Bias) | -8.56% to 10.92% | The closeness of the measured value to the true value. |

| Lower Limit of Quantification (LLOQ) | 2 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

This data is representative of values found in validated LC-MS/MS methods for Valproic Acid and its metabolites. nih.govresearchgate.netnih.govnih.gov

Application of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of drugs and elucidate complex biochemical pathways. tandfonline.comnih.gov In the context of Valproic acid research, analogues of the parent drug are synthesized with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C). tandfonline.comubc.caresearchgate.net When these labeled compounds are administered, the mass spectrometer can differentiate between the metabolites derived from the labeled drug and the endogenous, unlabeled compounds. This approach has been instrumental in studying the biotransformation of Valproic acid. For example, by using specifically deuterated analogues of Valproic acid, researchers have been able to track the formation of various oxidative metabolites, including hydroxylated species like this compound. tandfonline.com This method provides definitive evidence for metabolic inter-relationships and the origins of specific metabolites in vivo. tandfonline.com The use of isotopically labeled compounds is considered the gold standard for quantifying endogenous metabolites within a complex biological matrix and for assessing metabolic pathway activities, or fluxes. eurisotop.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a classic and robust analytical technique for the separation and identification of volatile and thermally stable compounds. For the analysis of polar compounds like this compound, chemical derivatization is an essential prerequisite to increase volatility and improve chromatographic performance. mdpi.com

Identification and Quantification of this compound and Related Metabolites

GC-MS has been successfully employed for the comprehensive profiling of Valproic acid metabolites in biological samples. ubc.ca Following extraction from the biological matrix (e.g., urine or plasma), this compound and other metabolites must undergo derivatization to make them suitable for GC analysis. Once derivatized, the compounds are separated on a capillary column, such as an HP-5MSUI column, and detected by a mass spectrometer. researchgate.netsemanticscholar.org The mass spectrometer provides characteristic fragmentation patterns for each metabolite, allowing for confident identification. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions corresponding to the analyte of interest. researchgate.netsemanticscholar.org This approach has enabled the detection and quantification of a wide array of Valproic acid biotransformation products. tandfonline.com

Optimization of Derivatization Strategies for GC-MS Analysis

The success of GC-MS analysis for this compound hinges on the optimization of the derivatization strategy. The primary goal of derivatization is to convert the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives. colostate.edu The presence of moisture can interfere with these reactions, so it is crucial to ensure samples are dry.

Two common derivatization strategies for carboxylic acids and alcohols are:

Silylation: This involves replacing active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically performed by heating the sample with the reagent.

Esterification/Alkylation: This strategy converts the carboxylic acid group into an ester. A simple and effective method involves pre-column esterification with methanol in the presence of an acid catalyst, such as sulfuric acid. mdpi.comsemanticscholar.org Hydroxyl groups can also be converted to esters using reagents like pentafluoropropionic anhydride (PFPA). nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure the reaction goes to completion for accurate and reproducible quantification.

The following table outlines common derivatization strategies for GC-MS analysis.

| Derivatization Strategy | Reagent(s) | Target Functional Group(s) | Key Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl | Forms stable and volatile TMS derivatives. |

| Esterification | Methanol, Sulfuric Acid | Carboxyl | Simple, uses common reagents to form methyl esters. mdpi.comsemanticscholar.org |

| Two-Step Derivatization | 1. Methanolic HCl 2. Pentafluoropropionic anhydride (PFPA) | 1. Carboxyl 2. Hydroxyl, Amine | Comprehensive derivatization of multiple functional groups. nih.gov |

Methodological Considerations for Research Applications

For research applications involving the measurement of this compound in biological samples such as plasma, serum, or urine, the analytical method must be rigorously validated. This validation ensures that the data generated are accurate, reproducible, and fit for the intended scientific purpose. Key considerations include the method's linearity, accuracy, precision, and its performance in the presence of interfering substances within the biological matrix.

The foundation of a reliable quantitative bioanalytical method lies in its linearity, accuracy, and precision. These parameters demonstrate that the method can consistently and correctly measure the analyte concentration over a specific range.

Linearity establishes the proportional relationship between the concentration of the analyte in a sample and the analytical signal generated by the instrument. It is typically evaluated by analyzing a series of calibration standards at different known concentrations. The relationship is often expressed by a correlation coefficient (r²), with values close to 1.000 indicating a strong linear relationship. For valproic acid and its metabolites, analytical methods have demonstrated excellent linearity across clinically relevant concentration ranges. scispace.comnih.govnih.gov

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration of the analyte. It is assessed by analyzing quality control (QC) samples with known concentrations and is often expressed as the percentage of recovery or percent bias. For a method to be considered accurate, the mean value should be within 15% of the actual value, except at the lower limit of quantification (LLOQ), where 20% is often acceptable. mdpi.commfd.org.mknih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses variability within a single day's run, and inter-day precision (intermediate precision), which measures variability across different days. The acceptance criterion for precision is typically an RSD of ≤15% (≤20% at the LLOQ). mfd.org.mk

While specific validation data for this compound is not extensively detailed in the literature, data from studies on its isomers, 3-hydroxyvalproic acid (3-OH-VPA) and 5-hydroxyvalproic acid (5-OH-VPA), provide valuable insights into the expected performance of analytical methods for these hydroxylated metabolites.

Table 1: Linearity, Accuracy, and Precision for Hydroxylated Valproic Acid Metabolites in Human Plasma

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

|---|---|---|---|---|---|

| 3-OH-VPA | 51.50 - 1030.00 | > 0.995 | -3.5% to 4.2% | ≤ 7.8% | ≤ 8.5% |

| 5-OH-VPA | 51.25 - 1025.00 | > 0.995 | -2.8% to 5.1% | ≤ 6.9% | ≤ 7.6% |

Data derived from a study on valproic acid and its hydroxylated metabolites. nih.gov

Biological samples are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. These components can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal, leading to inaccurate quantification.

Matrix Effect is the direct or indirect alteration of the analytical signal caused by co-eluting, interfering substances present in the sample matrix. It is a significant concern, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent. A value close to 100% indicates a negligible matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. For valproic acid analysis, calculated matrix effects have been found to be negligible in some methods, with average values around 108%, indicating slight ion enhancement. unipd.it

Recovery refers to the efficiency of the sample preparation and extraction process in isolating the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample (pre-spiked) to that of an unextracted standard of the same concentration. High and consistent recovery across the concentration range is essential for ensuring the accuracy and precision of the method. Inefficient or variable recovery can lead to underestimation of the analyte concentration and poor reproducibility. Studies on valproic acid have demonstrated high and reproducible recovery from plasma samples. scispace.comactamedicamarisiensis.ro

Table 2: Extraction Recovery of Valproic Acid from Human Plasma

| Quality Control Level | Concentration (µg/mL) | Mean Recovery (%) |

|---|---|---|

| Low | 14.57 | 100.67 |

| Medium | 104.39 | 99.78 |

| High | 194.21 | 93.16 |

Data derived from a high-performance liquid chromatography (HPLC) method for valproic acid. scispace.com

Thorough evaluation of matrix effects and recovery is critical for developing a robust quantification method. Strategies to mitigate matrix effects include optimizing chromatographic separation to isolate the analyte from interfering components, employing more selective sample preparation techniques like solid-phase extraction (SPE), or using a stable isotope-labeled internal standard that co-elutes with and experiences the same matrix effects as the analyte.

Future Directions in 4 Hydroxyvalproic Acid Research

Deeper Elucidation of Unresolved Mechanistic Pathways

The precise mechanisms of action for valproic acid and its derivatives are complex and not fully understood. symbiosisonlinepublishing.compatsnap.com VPA is known to impact neuronal excitability by affecting GABAergic transmission and inhibiting ion channels. symbiosisonlinepublishing.comnih.gov It also interferes with mitochondrial function, particularly the β-oxidation of fatty acids, by forming a coenzyme A ester (VPA-CoA). mdpi.comseragpsych.com

Future investigations should aim to determine which of these pathways are also modulated by 4-hydroxyvalproic acid and to what extent. Key research questions include:

Does this compound directly interact with GABA receptors or enzymes involved in GABA metabolism, such as GABA transaminase? patsnap.comnih.gov

What is its influence on voltage-gated sodium and calcium channels, which are known targets of VPA? symbiosisonlinepublishing.compatsnap.com

How does it specifically impact mitochondrial bioenergetics, including the electron transport chain and ATP production? Studies on VPA have shown it can decrease mitochondrial membrane potential and oxygen consumption. seragpsych.comnih.govnih.gov

Does this compound contribute to oxidative stress by increasing the production of reactive oxygen species within the mitochondria? mdpi.comwikipedia.org

Clarifying these points will help distinguish the metabolite's activity from that of its parent compound and better define its role in both therapeutic and other biological effects.

Development of Novel Preclinical Models for Specific Molecular Endpoints

Current preclinical research has extensively used various models to study the effects of VPA, including its neurodevelopmental toxicity. nih.govresearchgate.netnih.gov These models range from in vitro cell cultures (including primary, immortalized, and stem cells) to in vivo rodent models that exhibit behavioral phenotypes relevant to neurodevelopmental disorders after prenatal VPA exposure. nih.govnih.govcpn.or.krmdpi.com

Proposed Preclinical Models:

| Model Type | Description | Specific Molecular Endpoints to Investigate |

| In vitro Hepatocyte Models | Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) directly exposed to this compound. cefic-lri.orgmaastrichtuniversity.nl | Mitochondrial function (oxygen consumption rates), gene expression changes related to fatty acid metabolism, and markers of cellular stress. |

| In vitro Neuronal Models | Human stem cell-derived neural cells or neuroblastoma cell lines (e.g., SH-SY5Y) treated with this compound. nih.govnih.gov | Neuronal differentiation, synaptogenesis, ion channel activity, and expression of neurodevelopmental genes. |

| In vivo Direct Administration Models | Rodent models receiving direct administration of purified this compound to bypass the metabolism of VPA. | Behavioral assessments, neuroinflammation markers, and analysis of mitochondrial function in brain and liver tissues. |

These targeted models will be instrumental in decoupling the effects of the metabolite from its precursor, providing clearer insights into its specific molecular and physiological roles. researchgate.net

Integration of Multi-Omics Approaches in Mechanistic Studies

Multi-omics approaches have proven invaluable in understanding the broad cellular impact of VPA. Transcriptomic studies have identified changes in gene expression related to neurodevelopment, cell survival, and inflammation. nih.govnih.govresearchgate.net Proteomic analyses have revealed VPA-induced alterations in proteins related to the microtubular system and collagen synthesis. nih.govnih.gov Meanwhile, metabolomics has helped identify biomarkers associated with VPA exposure. nih.gov

Applying these powerful, high-throughput techniques to this compound is a critical next step. An integrated multi-omics strategy will provide a comprehensive, systems-level view of the metabolite's biological impact.

Hypothetical Multi-Omics Study Design:

| Omics Layer | Technique | Objective | Potential Findings |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | To identify genes and pathways whose expression is altered by this compound in neuronal or hepatic cells. altex.org | Unique gene signatures related to mitochondrial stress, metabolic reprogramming, or neurogenesis. |

| Proteomics | Mass Spectrometry (e.g., iTRAQ) | To quantify changes in the proteome following exposure to this compound. nih.gov | Identification of specific enzymes, structural proteins, or signaling molecules directly affected by the metabolite. |

| Metabolomics | NMR Spectroscopy or Mass Spectrometry | To profile the metabolic fingerprint of cells or biofluids after treatment with this compound. nih.govd-nb.info | Discovery of novel biomarkers and perturbed metabolic pathways, such as amino acid metabolism or the TCA cycle. |

The integration of these datasets will allow researchers to construct detailed models of the molecular pathways perturbed by this compound, moving beyond a single-target approach to a more holistic understanding.

Comparative Studies with Other Hydroxy Fatty Acids in Biological Systems

This compound belongs to the broader class of hydroxy fatty acids, which are known to possess diverse biological activities. nih.govhmdb.ca For instance, certain hydroxystearic and hydroxypalmitic acids have shown growth inhibitory activities against cancer cell lines, while others can suppress cytokine-induced apoptosis. nih.gov Other short-chain and medium-chain fatty acids have been linked to the regulation of cholesterol synthesis and inflammation. mdpi.com Fatty acid esters of hydroxy fatty acids (FAHFAs) are an emerging class of lipids with anti-inflammatory effects. nih.gov

To contextualize the biological role of this compound, comparative studies are essential. Research should focus on directly comparing its effects with other structurally related hydroxy fatty acids and with its parent compound, VPA.

Comparative Research Framework:

| Compound | Known/Hypothesized Biological Effect | System for Comparison |

| Valproic Acid (VPA) | Inhibition of histone deacetylases, modulation of GABAergic pathways. symbiosisonlinepublishing.compatsnap.com | Neuronal cell cultures, animal models of epilepsy. |

| This compound | Unknown specific activity; potential mitochondrial effects. nih.gov | Hepatocyte and neuronal cell cultures. |

| 10-Hydroxy Stearic Acid | Suppression of lipid accumulation. oup.com | Adipocyte cell lines (e.g., 3T3-L1). |

| Ricinoleic Acid (12-hydroxy oleic acid) | Anti-inflammatory effects. oup.com | Macrophage cell lines stimulated with inflammatory agents. |

Such studies will help determine whether this compound shares common mechanisms with other hydroxy fatty acids or possesses a unique activity profile, thereby clarifying its potential physiological significance.

Investigation of Epigenetic Modifications Mediated by this compound in Research Models

A well-established mechanism of VPA is its role as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by altering chromatin structure. nih.govfrontiersin.orgnih.gov VPA's inhibition of class I HDACs leads to hyperacetylation of histones, which is associated with changes in the expression of genes involved in cell differentiation and apoptosis. frontiersin.orgmdpi.comnih.gov Some studies also suggest that VPA can influence other epigenetic marks, such as DNA methylation. nih.govfrontiersin.org

A crucial unanswered question is whether this compound retains the epigenetic activity of its parent compound. Future research must directly investigate the potential for this metabolite to modulate epigenetic machinery.

Key Epigenetic Research Questions:

Does this compound inhibit HDAC enzymes? This can be tested using in vitro enzymatic assays with purified HDACs.

Does treatment with this compound lead to an increase in histone acetylation (e.g., on H3 and H4 histones) in cultured cells? This can be assessed via Western blotting. nih.gov

Does this compound affect the DNA methylation status of specific gene promoters or global DNA methylation levels? nih.govfrontiersin.org

Answering these questions will clarify whether the known epigenetic effects of VPA therapy can be attributed, in part or in whole, to its 4-hydroxy metabolite. This knowledge is fundamental to understanding the full spectrum of VPA's biological impact.

Q & A

Q. What are the validated analytical methods for quantifying 4-Hydroxyvalproic Acid in biological samples?

To quantify 4-OH VPA, use fluorescence polarization immunoassays (FPIAs) with cross-reactivity validation. For example, Abraham's method reports cross-reactivity of 1.0–2.0% for 4-OH VPA compared to valproic acid, necessitating chromatographic confirmation (e.g., HPLC-MS) to distinguish metabolites . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference pharmacopeial guidelines for hydroxyl value and saponification value tests to validate purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Follow strict protocols for compound characterization:

- Synthesis : Use literature-derived routes (e.g., hydroxylation of valproic acid via cytochrome P450 isoforms in vitro) .

- Characterization : Report NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. Compare melting points and spectroscopic profiles to published data using SciFinder or Reaxys .

- Purity : Conduct elemental analysis and chromatographic purity tests (>98%) .

Q. What metabolic pathways involve this compound, and how are they studied?

4-OH VPA is a major hepatic metabolite of valproic acid. Use in vitro models (e.g., human liver microsomes) with NADPH cofactors to study cytochrome P450-mediated oxidation. For in vivo studies, employ LC-MS/MS to track metabolite kinetics in plasma and urine. Note species-specific differences: rodent models may underrepresent human metabolic ratios .

Advanced Research Questions

Q. How can contradictory data on 4-OH VPA’s neuroactive properties be resolved?

Discrepancies often arise from assay interference or model limitations. For example:

- In vitro vs. in vivo : In vitro studies may lack blood-brain barrier (BBB) transport mechanisms. Use BBB-permeability assays (e.g., PAMPA) to validate CNS activity .

- Cross-reactivity : Immunoassays may misattribute activity due to structural analogs (e.g., 5-OH VPA shows 22.2% cross-reactivity in FPIAs). Confirm results with orthogonal methods like GC-MS .

Q. What experimental designs minimize confounding variables in 4-OH VPA toxicity studies?

- Dose-response curves : Use at least five concentrations spanning clinical ranges (e.g., 10–500 µM) to identify non-linear effects.

- Controls : Include valproic acid and inactive metabolites (e.g., 3-keto VPA, <1% cross-reactivity) to isolate 4-OH VPA-specific effects .

- Endpoint selection : Combine apoptosis assays (Annexin V/PI) with oxidative stress markers (e.g., glutathione depletion) to capture multifactorial toxicity .

Q. How should researchers address variability in 4-OH VPA’s pharmacokinetic data across studies?

- Population analysis : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates.

- Sampling protocols : Adhere to FDA guidelines for repeated sampling (e.g., 0, 1, 2, 4, 8, 12, 24 hr post-dose) to capture elimination phases .

- Data reporting : Include raw data tables in appendices with summary statistics (mean ± SD, CV%) and outliers flagged via Grubbs’ test .

Methodological Best Practices

- Literature reviews : Use SciFinder to identify primary sources and avoid outdated synthesis routes .

- Data contradictions : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting results .

- Ethical reporting : Disclose funding sources and conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products